![molecular formula C8H6BrF3O2 B1346426 (3-Bromo-5-(trifluoromethoxy)phenyl)methanol CAS No. 1026201-95-5](/img/structure/B1346426.png)
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Overview
Description
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol, commonly known as 3-Bromo-5-TFMP, is a chemical compound that is widely used in a variety of scientific research applications. It is a colorless, viscous liquid with a molecular weight of 264.13 g/mol and a melting point of -40°C. 3-Bromo-5-TFMP is a highly reactive compound with a broad range of applications in organic synthesis and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound can be used as a precursor in the synthesis of biologically active compounds . These compounds can have various applications in medicinal chemistry and drug discovery.
P2X7 Antagonists
The compound can be used in the synthesis of multisubstituted purines, which can act as P2X7 antagonists . P2X7 antagonists are used in the treatment of pain.
Aldosterone Synthase Inhibitors
It can also be used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These derivatives can act as aldosterone synthase inhibitors. Aldosterone synthase inhibitors are used to treat conditions like hypertension and heart failure.
CETP Inhibitors
The compound can be used to synthesize fluorohydroquinolineethanol , which can act as a CETP inhibitor. CETP inhibitors are used to increase HDL cholesterol levels and decrease LDL cholesterol levels.
Organic Synthesis
This compound can be used in organic synthesis as a building block due to its unique structure . It can be used to create complex molecules for various applications.
Research and Development
In general, this compound can be used in research and development in the field of chemistry and pharmaceuticals . It can be used to study its properties and potential applications.
properties
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFETSXXFSLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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